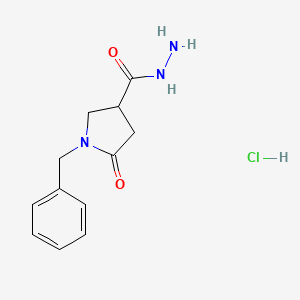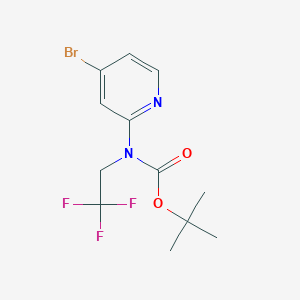
Tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, an allyl group, and a tert-butyldimethylsilyl ether protecting group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine or its derivatives.
Protection of Hydroxyl Group: The hydroxyl group on the piperidine ring is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Allylation: The protected piperidine is then subjected to an allylation reaction using an allyl halide or allyl acetate in the presence of a strong base like sodium hydride (NaH).
Carbonylation: Finally, the compound is treated with tert-butyl chloroformate to introduce the carboxylate group.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Types of Reactions:
Oxidation: The allyl group can be oxidized to form an allylic alcohol or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring.
Substitution: The silyl ether protecting group can be substituted with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like lithium aluminum hydride (LiAlH4) and electrophiles like acyl chlorides are employed.
Major Products Formed:
Oxidation: Allylic alcohols or aldehydes.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidines depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a protecting group for alcohols in biochemical studies. Medicine: Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate exerts its effects involves its interaction with various molecular targets and pathways. The specific mechanism would depend on the context of its application, such as in a synthetic pathway or biological system.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate: Lacks the silyl protecting group.
Tert-butyl 2-allyl-3-methoxypiperidine-1-carboxylate: Features a methoxy group instead of the silyl ether.
Uniqueness: The presence of the tert-butyldimethylsilyl protecting group makes this compound more hydrolytically stable compared to similar compounds with less bulky protecting groups.
This comprehensive overview provides a detailed understanding of tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate, its preparation, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-2-prop-2-enylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO3Si/c1-10-12-15-16(23-24(8,9)19(5,6)7)13-11-14-20(15)17(21)22-18(2,3)4/h10,15-16H,1,11-14H2,2-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBALLXXQBOROKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1CC=C)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trifluoromethyl)benzo[D]imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B8104702.png)


![Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel-](/img/structure/B8104725.png)









